molecular formula C12H15NO4S B2426896 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one CAS No. 173158-11-7

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2426896
CAS No.: 173158-11-7
M. Wt: 269.32
InChI Key: PQNOXRJMJNAIFF-UHFFFAOYSA-N
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Description

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . It is characterized by the presence of a morpholine ring, a sulfonyl group, and a phenyl ring attached to an ethanone moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one typically involves the reaction of 3-(morpholine-4-sulfonyl)benzaldehyde with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ethanone moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

1-(3-morpholin-4-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-10(14)11-3-2-4-12(9-11)18(15,16)13-5-7-17-8-6-13/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNOXRJMJNAIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 20.02 g (0.1 mol) of 3-acetylbenzenesulfonyl fluoride and 29 ml of morpholine in 100 mL of THF is stirred at room temperature for 16 hours. The solvent is removed, the residue dissolved in CH2C2, and solution washed with H20 and 2N HCl. The organic layer is dried (MgSO4), the solvent removed, and the residue crystallized from CH2Cl2 -hexane to give 25.2 g (93%) of light yellow crystals, m.p. 144°-147° C.
Quantity
20.02 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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